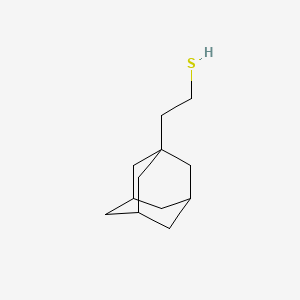

2-(1-Adamantyl)ethanethiol

Overview

Description

2-(1-Adamantyl)ethanethiol, often referred to as ADAE, is an alkylthiol with a unique structure and properties . It is a colorless, volatile liquid that is soluble in many organic solvents and is used in a wide range of applications, including scientific research and lab experiments.

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, such as 2-(1-Adamantyl)ethanethiol, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The 2-(1-Adamantyl)ethanethiol molecule contains a total of 35 bonds. There are 15 non-H bonds, 2 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 thiol .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

2-(1-Adamantyl)ethanethiol has a molecular weight of 196.36 . It is a solid at room temperature .Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

“2-(1-Adamantyl)ethanethiol” is a key compound in the synthesis of unsaturated adamantane derivatives . These derivatives are of great interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

Unsaturated adamantane derivatives, synthesized using “2-(1-Adamantyl)ethanethiol”, can be used as starting materials for the synthesis of monomers . These monomers can then be used in the production of polymers .

Creation of Thermally Stable and High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives makes them suitable for the synthesis of thermally stable and high-energy fuels and oils . This makes “2-(1-Adamantyl)ethanethiol” an important compound in the energy sector .

Development of Bioactive Compounds

“2-(1-Adamantyl)ethanethiol” can be used in the synthesis of bioactive compounds . These compounds have potential applications in the pharmaceutical industry .

Pharmaceutical Applications

Anti-Viral Abilities

Adamantyl-based compounds have also been recognized for their anti-viral abilities. This makes “2-(1-Adamantyl)ethanethiol” a compound of interest in the development of antiviral drugs.

Anionic Copolymerization

“2-(1-Adamantyl)ethanethiol” has been used in the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene . This process is distinctive in the presence of 1,4-diene structures in the starting monomers .

Creation of Diamond-Like Bulky Polymers

The synthesis of unsaturated adamantane derivatives using “2-(1-Adamantyl)ethanethiol” can lead to the creation of diamond-like bulky polymers such as diamondoids . These materials have potential applications in various scientific and practical purposes .

Mechanism of Action

Mode of Action

Biochemical Pathways

Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The specific pathways affected by 2-(1-Adamantyl)ethanethiol and their downstream effects require further investigation.

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-adamantyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUBVVPBPUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629738 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)ethanethiol | |

CAS RN |

915920-04-6 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)